molecular formula C17H11BrClN3O B2406478 (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide CAS No. 328556-54-3

(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide

Cat. No.: B2406478
CAS No.: 328556-54-3
M. Wt: 388.65
InChI Key: DWTRCDDHPRGOOY-KEBDBYFISA-N
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Description

“(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” is a chemical compound. It’s related to 2-chloroquinoline-3-carbaldehyde, a compound that has been the subject of recent research due to its synthetic and effective biological importance .


Synthesis Analysis

The synthesis of compounds like “(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” typically involves the use of 2-chloroquinoline-3-carbaldehyde . A “green” synthesis method has been reported, which uses 2-chloroquinoline-3-carbaldehyde and a variety of substituted hydrazides in PEG 400 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Methods : The compound and its derivatives can be synthesized through various methods, often involving the reaction of quinolinecarbaldehyde with substituted benzohydrazides. The structures of the synthesized compounds are typically confirmed through spectroscopic techniques like IR, 1H NMR, and single-crystal X-ray diffraction analysis (Shaikh, 2013), (Arjun et al., 2020), (Cao, 2009).

Scientific Research Applications

  • Antimicrobial and Anticancer Activities : Benzohydrazide derivatives have been evaluated for their antimicrobial properties. The synthesized compounds showed promising antibacterial and antifungal activities, and some were screened for anticancer activities as well, indicating their potential in medical and pharmaceutical applications (Shaikh, 2013), (Patel et al., 2006), (Sarangi et al., 2020).

  • Corrosion Inhibition : Compounds similar to (E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide have been studied for their corrosion inhibition properties, especially in protecting mild steel in hydrochloric acid media. This showcases their potential application in industrial settings for material preservation and maintenance (Shanbhag et al., 2014).

  • Molecular Docking and Inhibition Studies : These compounds have also been used in molecular docking studies to investigate their potential as inhibitors for various proteins involved in diseases such as cancer. Their interactions with biological molecules and enzymes can help in the design of new therapeutic agents (Kavalapure et al., 2021), (Ghanei et al., 2016).

  • Antimalarial Activity : Some benzohydrazide derivatives have been assessed for their antimalarial activity, showing potential in the fight against malaria. These findings are crucial for the development of new antimalarial drugs (Shaikh et al., 2021).

Properties

IUPAC Name

4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTRCDDHPRGOOY-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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